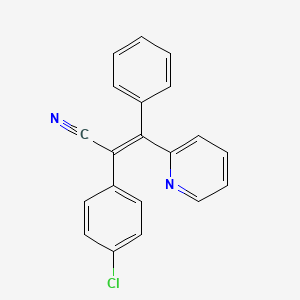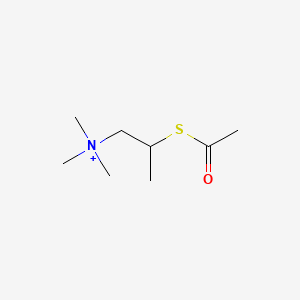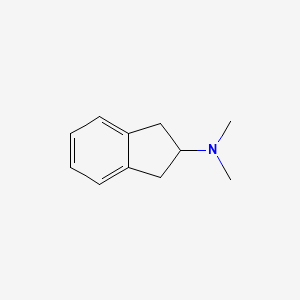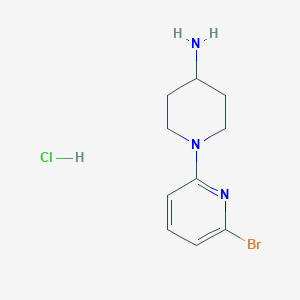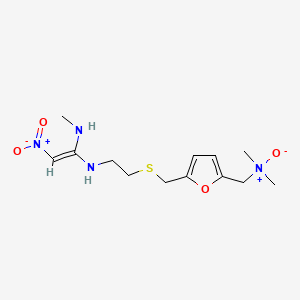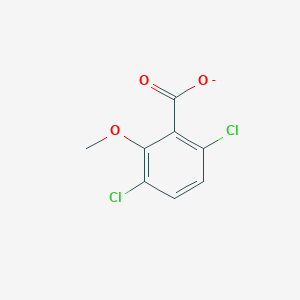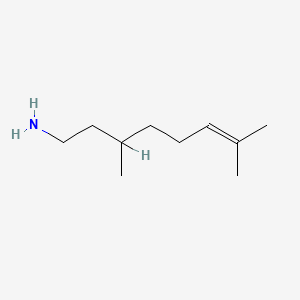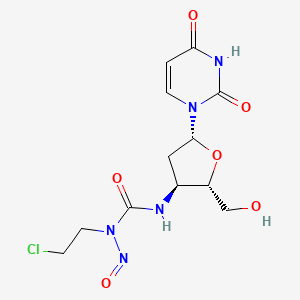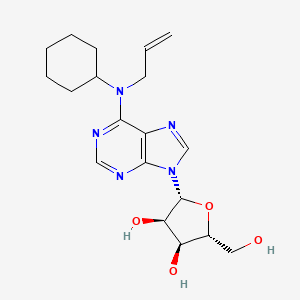
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic adenosine derivative. Adenosine is a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction. The modification of adenosine with allyl and cyclohexyl groups at the N(6) position enhances its biological activity and specificity, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the alkylation of adenosine. The process begins with the protection of the hydroxyl groups of adenosine to prevent unwanted reactions. The N(6) position is then selectively alkylated with allyl and cyclohexyl groups using appropriate alkylating agents under controlled conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: (2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or cyclohexyl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like halides or amines in polar solvents under reflux conditions.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the allyl or cyclohexyl groups.
科学的研究の応用
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in modulating adenosine receptors, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel pharmaceuticals and as a research tool in drug discovery.
作用機序
(2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects primarily through interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various cellular responses. The compound’s unique structure allows it to selectively bind to specific adenosine receptor subtypes, modulating their activity and influencing downstream signaling pathways. This selective binding can result in various physiological effects, such as vasodilation, anti-inflammatory responses, and neuroprotection.
類似化合物との比較
N(6)-Cyclohexyladenosine: Another adenosine derivative with a cyclohexyl group at the N(6) position.
N(6)-Allyladenosine: An adenosine derivative with an allyl group at the N(6) position.
N(6)-Benzyladenosine: An adenosine derivative with a benzyl group at the N(6) position.
Comparison: (2R,3R,4S,5R)-2-(6-(Allyl(cyclohexyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to the presence of both allyl and cyclohexyl groups at the N(6) position. This dual modification enhances its specificity and potency compared to compounds with a single modification. The combination of these groups allows for more precise modulation of adenosine receptors, making it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
55611-38-6 |
|---|---|
分子式 |
C19H27N5O4 |
分子量 |
389.4 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-[cyclohexyl(prop-2-enyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H27N5O4/c1-2-8-23(12-6-4-3-5-7-12)17-14-18(21-10-20-17)24(11-22-14)19-16(27)15(26)13(9-25)28-19/h2,10-13,15-16,19,25-27H,1,3-9H2/t13-,15-,16-,19-/m1/s1 |
InChIキー |
JZKMIPDOAWBAHE-NVQRDWNXSA-N |
異性体SMILES |
C=CCN(C1CCCCC1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C=CCN(C1CCCCC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
正規SMILES |
C=CCN(C1CCCCC1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
同義語 |
ACHA N(6)-allyl-N(6)-cyclohexyladenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenol, 1-[(8-quinolinylimino)methyl]-](/img/structure/B1229571.png)
![3,7-dichloro-N-[3-(1-imidazolyl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B1229572.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)

